molecular formula C9H11IN2O2 B2371457 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid CAS No. 1354705-54-6

2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2371457
CAS No.: 1354705-54-6
M. Wt: 306.103
InChI Key: CEFCWOSFDITBHG-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.10 g/mol . This compound is characterized by the presence of a cyclopropyl group, an iodine atom, and a pyrazole ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with an appropriate iodinated precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyclopropyl-4-chloro-1H-pyrazol-1-yl)propanoic acid
  • 2-(3-Cyclopropyl-4-bromo-1H-pyrazol-1-yl)propanoic acid
  • 2-(3-Cyclopropyl-4-fluoro-1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens .

Properties

IUPAC Name

2-(3-cyclopropyl-4-iodopyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O2/c1-5(9(13)14)12-4-7(10)8(11-12)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFCWOSFDITBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C(=N1)C2CC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-54-6
Record name 2-(3-cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid
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